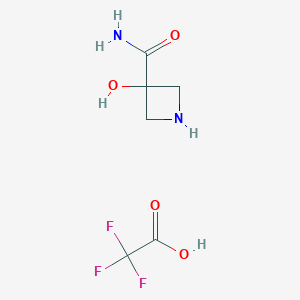

3-Hydroxyazetidine-3-carboxamide; trifluoroacetic acid

説明

Historical Research Context

The exploration of azetidine derivatives began in earnest in the early 20th century, with the first documented synthesis of azetidine compounds dating to 1907 through Schiff base reactions involving aniline and aldehydes. The isolation of L-azetidine-2-carboxylic acid from Convallaria majalis in 1955 marked a pivotal moment, revealing the natural occurrence of azetidine frameworks and their potential as proline receptor antagonists. The integration of trifluoroacetic acid (TFA) into azetidine chemistry emerged later, particularly in the context of facilitating ring-opening reactions and stabilizing intermediates. For instance, TFA’s role as a proton donor in azetidine dimerization reactions was systematically studied in the 2020s, demonstrating its efficacy in reducing activation barriers for nucleophilic substitutions.

The compound 3-hydroxyazetidine-3-carboxamide; trifluoroacetic acid represents a hybrid structure combining the strained azetidine ring with the strong acidity of TFA. Early synthetic routes to such compounds relied on cyclization and cycloaddition strategies, as evidenced by the 2023 synthesis of azetidine-2-one derivatives via Schiff base intermediates. These efforts underscored the challenges posed by the inherent ring strain of azetidines, which necessitated innovative stabilization techniques, including TFA-mediated salt formation.

Significance in Contemporary Pharmaceutical Research

In modern drug discovery, 3-hydroxyazetidine-3-carboxamide; trifluoroacetic acid has garnered attention for its dual functionality: the azetidine moiety serves as a conformational constraint in bioactive molecules, while TFA enhances solubility and facilitates purification. A notable application lies in antibiotic development, where this compound acts as a precursor in fluoroquinolone synthesis. For example, 3-hydroxyazetidine hydrochloride—a related derivative—has been utilized as a building block for polypeptide intermediates and fluoroquinolone antibiotics, leveraging its ability to mimic natural amino acid backbones.

The pharmacological relevance of azetidine-TFA hybrids extends to anticancer and antitubercular research. The strained azetidine ring enables selective interactions with microbial enzymes, as demonstrated by β-lactam analogs that inhibit peptidoglycan synthesis in resistant bacterial strains. Additionally, TFA’s role in stabilizing reactive intermediates during heterocyclic synthesis has enabled the scalable production of azetidine-containing candidates for kinase inhibitors and immunomodulators.

Theoretical Frameworks for Studying Azetidine-TFA Compounds

The study of azetidine-TFA systems is grounded in two complementary theoretical approaches:

1.3.1. Ring Strain and Reactivity Analysis

Azetidine’s four-membered ring imposes significant angular strain (approximately 90° bond angles vs. the ideal 109.5° for sp³ hybridization), which influences its reactivity. Computational studies at the M06-2X/6-31G(d,p) level have quantified the activation barriers for azetidine dimerization, revealing that TFA protonation reduces the enthalpy of activation from 214.9 kJ/mol to 29.4 kJ/mol in vacuo. This dramatic decrease underscores TFA’s role in mitigating ring strain through acid-catalyzed mechanisms.

1.3.2. Acid-Base Interactions in Solvation

TFA’s strong acidity (pKa ≈ 0.23) promotes the formation of stable ion pairs with azetidine derivatives, enhancing their solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. This property is critical in synthetic workflows, as evidenced by the use of TFA-DMSO mixtures to achieve >90% conversion in azetidine dimerization reactions. The solvation dynamics of these systems are further elucidated by NMR studies, which highlight hydrogen-bonding networks between TFA’s trifluoromethyl group and the azetidine nitrogen.

Table 1: Key Physicochemical Properties of 3-Hydroxyazetidine-3-carboxamide; Trifluoroacetic Acid

The interplay between theoretical models and empirical data continues to drive innovations in azetidine-TFA chemistry, particularly in optimizing reaction conditions for pharmaceutical-grade synthesis.

特性

IUPAC Name |

3-hydroxyazetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.C2HF3O2/c5-3(7)4(8)1-6-2-4;3-2(4,5)1(6)7/h6,8H,1-2H2,(H2,5,7);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQYVLKCPPPLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C(=O)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyazetidine-3-carboxamide; trifluoroacetic acid typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of amino acids or their derivatives under specific reaction conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet research and development demands. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure product quality and yield. The industrial production also emphasizes safety measures to handle the reactive intermediates and byproducts.

化学反応の分析

Types of Reactions: 3-Hydroxyazetidine-3-carboxamide; trifluoroacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

科学的研究の応用

Medicinal Chemistry

Potential Drug Development

The compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively. For instance, research indicates that derivatives of azetidine compounds can modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders .

Case Study: RBP4 Antagonists

A study focused on the design and synthesis of RBP4 (Retinol Binding Protein 4) antagonists highlighted the effectiveness of azetidine derivatives in reducing lipofuscin formation in retinal tissues. The incorporation of trifluoroacetic acid during synthesis improved the yield and purity of the final compounds, showcasing its utility in drug formulation .

Organic Synthesis

Reagent and Solvent Use

Trifluoroacetic acid is widely used as a reagent in organic synthesis due to its ability to facilitate reactions under mild conditions. It serves as both a solvent and a catalyst, enhancing reaction rates and selectivity. The combination with 3-hydroxyazetidine-3-carboxamide allows for the development of novel synthetic routes for complex molecules .

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of therapeutic agents targeting specific diseases |

| Organic Synthesis | Use as a solvent and catalyst in various reactions |

| Biochemical Studies | Probing interactions in biomolecular systems |

Biochemical Studies

Molecular Probes

Recent studies have proposed using trifluoroacetic acid as a molecular probe to investigate interactions within biomolecular systems, particularly those undergoing liquid-liquid phase separation (LLPS). The unique binding modes observed with peptides suggest that TFA can influence the dynamics of protein interactions, providing insights into cellular processes .

Table 1: Summary of Applications

| Application | Compound Involved | Key Findings |

|---|---|---|

| Drug Development | 3-Hydroxyazetidine-3-carboxamide | Effective RBP4 antagonists reduce lipofuscin formation |

| Organic Synthesis | Trifluoroacetic acid | Enhances yields and purities in synthetic routes |

| Biochemical Studies | TFA with peptides | Influences LLPS dynamics; potential as molecular probe |

作用機序

The mechanism by which 3-Hydroxyazetidine-3-carboxamide; trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

類似化合物との比較

Acetic Acid (CH₃COOH)

Key Findings :

- In HPLC, TFA reduces retention times and improves peak symmetry compared to acetic acid .

- TFA’s strong acidity enables efficient cleavage of resin-bound peptides but risks protein fragmentation in biochemical workflows .

Formic Acid (HCOOH)

Key Findings :

- In LC-MS peptide mapping, formic acid (0.1%) increases ion signal intensity by 6–10× compared to TFA .

- TFA is less suitable for workflows requiring high mass spectrometry sensitivity but superior for chromatographic resolution .

Citric Acid (C₆H₈O₇)

Key Findings :

- TFA outperforms citric acid as a mobile-phase additive, achieving lower tailing factors (Tf < 1.5 vs. Tf > 2.0 for citric acid) .

Perfluorinated Acids (C2–C4 vs. C5–C18)

Key Findings :

Deep Eutectic Solvents (DES)

Key Findings :

- DES-6 matches TFA’s chromatographic performance (theoretical plates: ~15,000) while being environmentally sustainable .

Chromatography

- TFA vs. Acetic Acid : At 0.1% concentration, TFA reduces peak tailing by 30% and improves resolution in peptide separations .

- TFA vs. Formic Acid : Formic acid is preferred for LC-MS due to higher ionization efficiency, but TFA offers better peak symmetry .

Environmental Impact

生物活性

3-Hydroxyazetidine-3-carboxamide; trifluoroacetic acid is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and various biological effects based on current research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an azetidine ring, which is known to influence its biological properties. The trifluoroacetic acid moiety enhances solubility and stability in biological systems, making it a suitable candidate for pharmaceutical applications.

Target Interactions

3-Hydroxyazetidine-3-carboxamide interacts with various biological targets, primarily due to its imidazole structure. This interaction leads to modulation of several biochemical pathways, including:

- Antimicrobial Activity : Exhibits potential against bacterial and fungal strains.

- Antitumor Effects : Shows promise in inhibiting cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Properties : Reduces inflammatory markers in vitro and in vivo.

Biochemical Pathways

The compound affects multiple pathways:

- Inhibition of Acetyl-CoA Carboxylase (ACC) : This inhibition can modulate fatty acid metabolism, which is crucial in managing metabolic disorders .

- Interaction with Nicotinic Receptors : Preliminary studies suggest activity at nicotinic acetylcholine receptors, which may have implications for neuropharmacology .

Pharmacokinetics

3-Hydroxyazetidine-3-carboxamide demonstrates favorable pharmacokinetic properties:

- Solubility : Highly soluble in polar solvents, enhancing bioavailability.

- Stability : The trifluoroacetic acid component contributes to its stability under physiological conditions.

Biological Activities

The biological activities of 3-Hydroxyazetidine-3-carboxamide can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for use in infections. |

| Antitumor | Induces apoptosis in cancer cell lines; potential for cancer therapy. |

| Anti-inflammatory | Reduces pro-inflammatory cytokines; useful in inflammatory diseases. |

| Antidiabetic | Modulates glucose metabolism; potential for diabetes management. |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that 3-Hydroxyazetidine-3-carboxamide had significant inhibitory effects on Staphylococcus aureus and E. coli, suggesting its potential as an antimicrobial agent .

- Cancer Research : In vitro studies indicated that the compound could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Further research is ongoing to explore its mechanism at the molecular level .

- Metabolic Studies : Research involving obese Zucker rats showed that the compound effectively reduced hepatic malonyl-CoA levels, indicating its role as a modulator of fatty acid synthesis and a potential therapeutic agent for metabolic syndrome .

Q & A

Q. How can researchers characterize 3-Hydroxyazetidine-3-carboxamide using NMR spectroscopy, particularly when TFA is present as a counterion?

Methodological Answer:

- Sample Preparation: Use deuterated solvents (e.g., D₂O or deuterated DMSO) to minimize interference from protonated TFA. Pre-treat samples with lyophilization to remove excess TFA, as residual TFA can split signals and obscure peaks .

- Spectral Acquisition: Employ ¹H, ¹³C, and ¹⁹F NMR to distinguish between the compound and TFA. The ¹⁹F NMR signal of TFA typically appears at ~-75 ppm, aiding in identification .

- Referencing: Compare chemical shifts with databases (e.g., PubChem) for structural confirmation. For example, the hydroxyl and carboxamide protons in 3-Hydroxyazetidine-3-carboxamide may appear as distinct singlets in the ¹H NMR spectrum .

Q. What are the best practices for synthesizing 3-Hydroxyazetidine-3-carboxamide in the presence of TFA?

Methodological Answer:

- Reaction Optimization: Use TFA as a catalyst in cyclization reactions. For example, TFA can facilitate ring closure in azetidine derivatives under mild conditions (e.g., room temperature, 24 hours) .

- Purification: Neutralize residual TFA post-synthesis by washing with a weak base (e.g., sodium bicarbonate) or using ion-exchange chromatography. Monitor pH to ensure complete removal .

- Yield Improvement: Adjust stoichiometry (e.g., 1.2 equivalents of TFA) and reaction time to minimize side products like trifluoroacetate esters .

Q. What safety protocols are critical when handling TFA in reactions involving 3-Hydroxyazetidine-3-carboxamide?

Methodological Answer:

- Storage: Store TFA in tightly sealed containers away from bases, metals, and oxidizing agents. Use secondary containment to prevent leaks .

- PPE: Wear acid-resistant gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors .

- Spill Management: Neutralize spills with sodium bicarbonate or calcium carbonate. Avoid water, which can spread the acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental TFA quantification data when studying its persistence from lab waste?

Methodological Answer:

- Analytical Cross-Validation: Use complementary techniques like ion chromatography (IC) and LC-MS/MS to confirm TFA concentrations. IC provides high sensitivity for anions (~0.1 µg/L detection limit), while LC-MS/MS ensures specificity .

- Isotopic Labeling: Introduce ¹³C-labeled TFA as an internal standard to correct for matrix effects in environmental samples (e.g., rainwater or soil) .

- Data Normalization: Account for regional variability by normalizing TFA levels to precipitation volume or organic carbon content .

Q. What experimental strategies minimize TFA byproducts during the synthesis of 3-Hydroxyazetidine-3-carboxamide?

Methodological Answer:

- Reagent Selection: Replace TFA with milder acids (e.g., acetic acid) in non-critical steps. For essential TFA use, limit reaction time to prevent over-acidification .

- Byproduct Analysis: Monitor trifluoroacetylated intermediates via ¹⁹F NMR or GC-MS. Optimize quenching steps (e.g., rapid neutralization) to prevent ester formation .

- Green Chemistry: Explore solvent-free or aqueous-phase reactions to reduce TFA usage and waste generation .

Q. How can researchers evaluate the environmental impact of TFA released from academic laboratories?

Methodological Answer:

- Monitoring Workflow:

- Sample Collection: Gather wastewater effluent and air samples from lab vents.

- Analysis: Use IC for aqueous samples (detection limit: 0.5 µg/L) and sorbent tubes coupled with GC-MS for airborne TFA .

- Modeling: Apply fugacity models to predict TFA dispersion in local water systems, incorporating biodegradation rates (TFA half-life: ~10 years) .

- Mitigation Strategies: Implement TFA recovery systems (e.g., distillation) and advocate for alternative solvents in published protocols .

Q. How does TFA influence the stability of 3-Hydroxyazetidine-3-carboxamide under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies:

- pH Variation: Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC. TFA stabilizes the compound at low pH but accelerates hydrolysis above pH 7 .

- Thermal Stress: Incubate samples at 4°C, 25°C, and 40°C. Use Arrhenius plots to extrapolate shelf life. Lyophilized formulations show greater stability than liquid ones .

- Degradation Pathways: Identify byproducts (e.g., ring-opened derivatives) using high-resolution MS and propose protective excipients (e.g., cyclodextrins) .

Q. What advanced techniques address TFA interference in bioanalytical assays for 3-Hydroxyazetidine-3-carboxamide?

Methodological Answer:

- Chromatographic Solutions:

- LC-MS/MS: Use a HILIC column to separate TFA (retention time: ~2.5 min) from the target compound. Apply negative ionization mode for enhanced specificity .

- SFC-MS: Supercritical fluid chromatography avoids TFA-induced ion suppression, improving signal-to-noise ratios for carboxamide detection .

- Sample Prep: Derivatize TFA with diazomethane to form volatile methyl esters, enabling GC-MS analysis without interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。